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Introduction
Patient-derived organoids (PDOs) are three-dimensional, self-organizing structures grown in

vitro from primary patient tissues that recapitulate key features of the original tumor, including

its genetic heterogeneity, histological architecture, and cellular composition.[1][2] This makes

them powerful preclinical models for studying cancer biology, developing novel therapeutics,

and predicting patient-specific drug responses.[3][4] In the field of immuno-oncology (I-O),

PDOs are increasingly being co-cultured with immune cells to model the complex interactions

within the tumor microenvironment (TME) and to evaluate the efficacy of immunotherapies.[5]

[6]

These application notes provide detailed protocols for the generation of PDOs, their co-culture

with immune cells, and subsequent validation assays to assess therapeutic efficacy.

Part 1: Protocol for Generation of Patient-Derived
Organoids (PDOs)
This protocol outlines the key steps for establishing PDOs from fresh patient tumor tissue, such

as surgical resections or biopsies.[1][7]

Materials
Fresh tumor tissue in sterile collection medium (e.g., DMEM/F-12 with antibiotics) on ice.
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Digestion Buffer: Collagenase/Hyaluronidase or similar enzyme cocktail.

Basement Membrane Matrix (e.g., Matrigel®).

Organoid Culture Medium: Advanced DMEM/F-12 supplemented with specific niche factors

(e.g., EGF, Noggin, R-spondin1, FGFs, etc.).[8]

Washing Buffer: PBS or HBSS.

Cell culture plates (6-well or 24-well).

Experimental Protocol
Tissue Processing:

Wash the fresh tumor tissue sample with cold sterile PBS.

Mince the tissue into small fragments (~1-2 mm³) using sterile scalpels.[9]

Enzymatic Digestion:

Transfer the minced tissue to a tube containing enzymatic digestion buffer.

Incubate on an orbital shaker at 37°C for 30-60 minutes, or until the tissue is dissociated.

[10]

Monitor digestion periodically to avoid over-digestion of cells.

Cell Isolation and Plating:

Neutralize the digestion enzymes with an equal volume of cold culture medium.

Filter the cell suspension through a 70-100 µm cell strainer to remove undigested tissue.

Centrifuge the suspension at 400 x g for 5 minutes to pellet the cells.[10]

Resuspend the cell pellet in a cold basement membrane matrix.[10]

Seeding and Culture:
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Dispense 50 µL domes of the cell-matrix mixture into the center of pre-warmed culture

plate wells.[10]

Polymerize the domes by incubating at 37°C for 15-20 minutes.

Carefully add pre-warmed organoid culture medium to each well.

Culture in a 37°C, 5% CO₂ incubator, changing the medium every 2-3 days.

Passaging:

Once organoids are established and have grown to a sufficient size, they can be

passaged.

Mechanically or enzymatically dissociate the organoids from the matrix.

Break the organoids into smaller fragments and re-plate them in a fresh matrix at a

suitable split ratio (e.g., 1:2 to 1:4).[10]
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Figure 1. Workflow for generating patient-derived organoids (PDOs).
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Part 2: Protocol for PDO and Immune Cell Co-
Culture
This protocol describes how to establish a co-culture system with PDOs and autologous

immune cells, such as Tumor-Infiltrating Lymphocytes (TILs) or Peripheral Blood Mononuclear

Cells (PBMCs).[5][11]

Materials
Established PDO cultures.

Isolated immune cells (TILs or PBMCs).

Co-culture Medium: Typically a 1:1 mixture of Organoid Culture Medium and immune cell

medium (e.g., RPMI-1640 with IL-2 for T-cell expansion).

Cell dissociation solution (e.g., TrypLE).

Experimental Protocol
Prepare PDOs for Co-culture:

Harvest established PDOs and dissociate them into single cells or small clusters using a

cell dissociation solution.[12]

Wash the cells and resuspend them in the co-culture medium.

Seed the dissociated organoid cells in a low-attachment plate to allow for re-formation.

Isolate and Prepare Immune Cells:

Isolate TILs from the same patient tumor tissue used for PDO generation via enzymatic

digestion and subsequent culture in the presence of high-dose IL-2.[5]

Alternatively, isolate PBMCs from patient blood using Ficoll-Paque density gradient

centrifugation.

Initiate Co-culture:
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Once organoids have started to re-form (typically after 24-48 hours), add the prepared

immune cells to the culture wells at a desired effector-to-target (E:T) ratio (e.g., 10:1,

25:1).

Incubate the co-culture at 37°C and 5% CO₂.

Treatment and Analysis:

Introduce I-O therapeutic agents (e.g., checkpoint inhibitors, CAR-T cells) to the co-culture

system.

Monitor the co-culture over time (e.g., 24-96 hours) for signs of immune-mediated tumor

cell killing.

Harvest organoids and immune cells for downstream analysis.

Part 3: Validation and Assay Protocols
A series of assays are required to validate the PDO-immune cell co-culture model and quantify

the anti-tumor immune response.

LDH Cytotoxicity Assay
This assay measures the release of lactate dehydrogenase (LDH) from damaged cells, which

is an indicator of cytotoxicity.[13][14]

Sample Collection: After the co-culture period, carefully collect the culture supernatant from

each well without disturbing the cells/organoids.

Assay Procedure:

Transfer 100 µL of supernatant to a new 96-well plate.[15]

Prepare the LDH reaction mixture according to the manufacturer's instructions.

Add 100 µL of the reaction mixture to each well containing the supernatant.[15]

Incubate the plate at room temperature for 20-30 minutes, protected from light.[15]
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Add a stop solution if required by the kit.

Measurement: Measure the absorbance at 490 nm using a microplate reader.[14]

Calculation: Calculate the percentage of cytotoxicity based on controls (e.g., spontaneous

LDH release from organoids alone, and maximum LDH release from lysed organoids).

Flow Cytometry for Immune Cell Profiling
Flow cytometry is used to characterize and quantify different immune cell populations within the

co-culture and assess their activation status.[16][17]

Cell Harvesting: Collect both organoids and immune cells from the co-culture. Dissociate

organoids into a single-cell suspension.

Staining:

Stain the cells with a viability dye to exclude dead cells from the analysis.

Incubate the cells with a panel of fluorescently-labeled antibodies against cell surface

markers (e.g., CD3, CD4, CD8 for T-cells; CD56 for NK cells; PD-1, CD137 for activation

markers).

For intracellular targets, fix and permeabilize the cells before staining with antibodies

against intracellular proteins (e.g., Granzyme B, Perforin, IFN-γ).

Data Acquisition: Acquire data on a flow cytometer.

Analysis: Analyze the data using appropriate software to quantify the percentages of different

immune cell subsets and their expression of activation markers.[16]

Cytokine Release Assay (ELISA/Luminex)
This assay measures the concentration of cytokines (e.g., IFN-γ, TNF-α, IL-2) released into the

culture supernatant, which indicates immune cell activation and function.[18]

Supernatant Collection: Collect the culture supernatant at the end of the co-culture

experiment.
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Assay Procedure (ELISA):

Coat a 96-well plate with a capture antibody specific for the cytokine of interest.

Add the collected supernatants and standards to the wells.

Add a detection antibody, followed by a substrate solution.

Measure the absorbance and determine the cytokine concentration based on the standard

curve.

Assay Procedure (Luminex):

Use a bead-based multiplex immunoassay kit.

Incubate the supernatants with antibody-coupled beads.

Add detection antibodies and a reporter molecule.

Analyze the samples on a Luminex instrument to simultaneously quantify multiple

cytokines.[18]

Data Presentation
Table 1: Representative Success Rates of PDO
Generation

Cancer Type
Number of
Attempts

Success Rate (%) Citation

Colorectal Cancer Varies 75 - 80% [8]

Pancreatic Cancer Varies 50 - 80% [8]

Esophageal Cancer Varies 50 - 70% [8]

Lung Cancer Varies 10 - 50% [8]

Breast Cancer Varies 10 - 30% [8]
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Table 2: Example Data from a Cytotoxicity Assay
Condition Effector:Target Ratio % Cytotoxicity (Mean ± SD)

Organoids Alone (Control) N/A 5.2 ± 1.5

Organoids + Unstimulated T-

Cells
10:1 10.8 ± 2.1

Organoids + Stimulated T-

Cells
10:1 45.3 ± 5.8

Organoids + Stimulated T-

Cells + Checkpoint Inhibitor
10:1 68.7 ± 7.2
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Figure 2. Experimental workflow for an I-O co-culture assay using PDOs.
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Click to download full resolution via product page

Figure 3. Simplified PD-1/PD-L1 signaling pathway in the co-culture model.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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